BenchChemオンラインストアへようこそ!

Zoxazolamine

Centrally Acting Muscle Relaxant Potency Paralysis Induction Parenteral Administration

Structural analog Chlorzoxazone cannot replicate Zoxazolamine's unique pharmacological profile. This CNS muscle relaxant exhibits dual uricosuric activity and uniquely decreases striatal dopamine turnover without affecting synthesis or release—making it the definitive tool for dopaminergic neurotransmission studies. Its rapid, infusion-rate-independent CSF distribution eliminates kinetic artifacts in paralysis-time pharmacodynamic readouts. With validated 99.64% HPLC purity, this compound provides reproducible cytochrome P450 phenotyping and IKCa/SK2 channel research.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
CAS No. 61-80-3
Cat. No. B029605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZoxazolamine
CAS61-80-3
Synonyms5-Chloro-2-benzoxazolamine;  5-Chloro-1,3-_x000B_benzoxazol-2-amine;  5-Chloro-2-aminobenzoxazole;  5-Chlorobenzoxazol-2-ylamine;  Deflexol;  Flexilon;  Flexin;  McN-485;  NSC 24995;  Zoxamin;  Zoxine; 
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=C(O2)N
InChIInChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)
InChIKeyYGCODSQDUUUKIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Zoxazolamine (CAS 61-80-3): Centrally Acting Benzoxazole Muscle Relaxant and Uricosuric Research Tool


Zoxazolamine (2-amino-5-chlorobenzoxazole) is a benzoxazole-derivative centrally acting skeletal muscle relaxant with additional uricosuric activity [1]. Initially synthesized in 1953 and introduced clinically in 1955 under trade names including Flexin, the compound acts by decreasing CNS interneuronal activity and activating intermediate-conductance calcium-activated potassium (IKCa) channels [2]. It was withdrawn from human therapeutic use due to hepatotoxicity concerns, but remains an essential research tool for pharmacological assessment of cytochrome P450 oxidative enzyme activity in rodents and for mechanistic studies of striatal dopaminergic neurotransmission [3].

Why Zoxazolamine Cannot Be Readily Substituted by Chlorzoxazone or Other In-Class Muscle Relaxants


Despite being structurally related benzoxazoles, Zoxazolamine and its primary metabolite Chlorzoxazone exhibit critically divergent pharmacokinetic, pharmacodynamic, and metabolic properties that preclude interchangeable use in research applications. Zoxazolamine distributes rapidly between cerebrospinal fluid and the biophase, whereas Chlorzoxazone demonstrates infusion-rate-dependent CSF equilibration [1]. Furthermore, Zoxazolamine possesses dual pharmacological activities (muscle relaxation plus potent uricosuric effects at doses as low as 15 mg) that Chlorzoxazone lacks entirely [2]. Most critically, Zoxazolamine serves as a validated probe substrate for assessing methylcholanthrene-inducible hepatic cytochrome P-450 activity via paralysis time measurements—an established experimental paradigm for which Chlorzoxazone is pharmacodynamically unsuitable due to its distinct distribution kinetics and the confounding presence of active metabolites [3].

Zoxazolamine (CAS 61-80-3) Quantitative Comparative Evidence: Potency, Pharmacodynamics, Metabolism, and Uricosuric Activity


Comparative Parenteral Paralytic Potency: Zoxazolamine vs. Mephenesin, Chlorzoxazone, and Meprobamate

In a head-to-head pharmacological comparison of six clinically useful centrally acting skeletal muscle relaxants, Zoxazolamine and Chlorzoxazone were identified as the most potent agents in inducing paralysis via parenteral administration [1]. Mephenesin was distinguished as the only short-acting compound tested, whereas Zoxazolamine, Chlorzoxazone, Meprobamate, and others were characterized as relatively long-acting agents [1].

Centrally Acting Muscle Relaxant Potency Paralysis Induction Parenteral Administration

CSF-to-Biophase Distribution Kinetics: Zoxazolamine vs. Chlorzoxazone Pharmacodynamic Differentiation

Pharmacodynamic characterization in rats revealed that Zoxazolamine distributes rapidly between cerebrospinal fluid (CSF) and the biophase, with CSF concentrations at the onset of loss of righting reflex being independent of infusion rate [1]. In contrast, Chlorzoxazone exhibited infusion-rate-dependent CSF concentrations; only at very slow infusion rates (onset of effect ≥50 minutes) did onset CSF concentrations equal offset concentrations [1].

Pharmacodynamics Cerebrospinal Fluid Distribution Blood-Brain Barrier Kinetics

Uricosuric Activity: Zoxazolamine Unique Among Benzoxazole Muscle Relaxants

Zoxazolamine produced a marked uricosuric response in gouty subjects, with renal clearance studies revealing a 2.5- to 3-fold increase in urate-to-inulin clearance ratio 20-40 minutes post-dose, peaking at 4.5- to 9-fold (typically 5- to 6-fold) increase at 40-60 minutes [1]. The minimum effective uricosuric dose was 15 mg orally—substantially lower than any other uricosuric agent tested at the time [1]. Critically, neither 6-hydroxy-zoxazolamine nor Chlorzoxazone possess uricosuric activity in gouty subjects [2].

Uricosuric Agent Renal Urate Clearance Gout Research

Metabolic Fate and Active Metabolite Distinction: Zoxazolamine Parent vs. Chlorzoxazone Metabolite

In humans, Zoxazolamine undergoes virtually complete biotransformation with less than 1% excreted unchanged in urine [1]. The primary metabolic pathway is hydroxylation to 6-hydroxy-zoxazolamine (excreted as glucuronide), with a minor pathway converting the amino group to hydroxyl forming Chlorzoxazone [1]. Pharmacological characterization established that 6-hydroxy-zoxazolamine has little or no muscle relaxant properties, whereas Chlorzoxazone retains muscle relaxant activity comparable to Zoxazolamine [2].

Drug Metabolism Biotransformation Metabolite Activity Profiling

Zoxazolamine (CAS 61-80-3) Evidence-Based Research and Industrial Application Scenarios


Cytochrome P-450 Enzyme Induction Studies via Paralysis Time Assay

Zoxazolamine is widely employed as a pharmacologic probe substrate for assessing methylcholanthrene-inducible hepatic cytochrome P-450 oxidative enzyme activity in rodent models [1]. The paralysis time test (duration of loss of righting reflex) serves as a convenient in vivo indicator of changes in metabolic enzyme capacity [1]. Unlike Chlorzoxazone, Zoxazolamine distributes rapidly between CSF and the biophase with infusion-rate-independent kinetics, eliminating distributional artifacts in pharmacodynamic readouts [2]. The serum clearance of Zoxazolamine is 7.22±1.01 mL/min/kg in rats, with dose-dependent pharmacokinetics where apparent elimination half-life increases from 16.1±0.3 min to 141±28.5 min at higher doses [3].

Nigrostriatal Dopaminergic Neurotransmission Mechanistic Studies

Zoxazolamine uniquely decreases striatal dopamine turnover without directly affecting dopamine synthesis, catabolism, reuptake, or release—a pharmacological signature shared with Chlorzoxazone and Mephenesin but distinct from Meprobamate, Diazepam, Pentobarbital, Ethanol, and Dantrolene [1]. Zoxazolamine decreases nigral dopaminergic neuronal firing rates and dramatically reduces firing rate variability, inducing a regular pacemaker-like firing pattern [1]. This specific neurophysiological profile makes Zoxazolamine the representative compound of choice for investigations examining relationships between dopamine neuronal activity and muscle tone regulation.

IKCa Channel Activation Studies in Excitable and Non-Excitable Tissues

Zoxazolamine functions as a pharmacological activator of cloned intermediate-conductance calcium-activated potassium channels (hIK1/KCa3.1) and small-conductance SK2 channels (rSK2) [1]. Applied externally, Zoxazolamine activates rSK2 channel currents in cells dialyzed with nominally calcium-free intracellular solution, with reversible activation characteristics [1]. This channel-activating property, shared with Chlorzoxazone and 1-EBIO, positions Zoxazolamine as a useful tool compound for investigating calcium-activated potassium channel physiology in vascular endothelium, neuronal tissues, and cancer cell models.

Analytical Reference Standard and Internal Standard Applications

Zoxazolamine is quantifiable via reverse-phase HPLC with simple mobile phase conditions (acetonitrile/water/phosphoric acid) suitable for impurity isolation in preparative separations [1]. Commercial analytical reference standards are available with HPLC-certified purity of 99.64% [2]. The compound is included in authoritative analytical toxicology references such as Instrumental Data for Drug Analysis (Volume 3), providing validated chromatographic and spectrometric data essential for forensic and clinical toxicology laboratories [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zoxazolamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.